molecular formula C5H2BrClFNO2S B13210285 5-Bromo-2-chloropyridine-3-sulfonyl fluoride

5-Bromo-2-chloropyridine-3-sulfonyl fluoride

Cat. No.: B13210285
M. Wt: 274.50 g/mol
InChI Key: ZYXYTHCGJKXWJN-UHFFFAOYSA-N
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Description

5-Bromo-2-chloropyridine-3-sulfonyl fluoride is a chemical compound with the molecular formula C5H2BrClFNO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is primarily used in scientific research and has applications in various fields including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloropyridine-3-sulfonyl fluoride typically involves the halogenation of pyridine derivatives. One common method is the bromination of 2-chloropyridine followed by sulfonylation with sulfuryl fluoride. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation and sulfonylation processes. These processes are optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloropyridine-3-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-chloropyridine-3-sulfonyl fluoride is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloropyridine-3-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites in proteins, leading to the inhibition of enzyme activity. This makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-chloropyridine-3-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts specific reactivity and makes it particularly useful in the study of enzyme inhibition and protein labeling. This sets it apart from other pyridine derivatives that may lack this functional group.

Properties

Molecular Formula

C5H2BrClFNO2S

Molecular Weight

274.50 g/mol

IUPAC Name

5-bromo-2-chloropyridine-3-sulfonyl fluoride

InChI

InChI=1S/C5H2BrClFNO2S/c6-3-1-4(12(8,10)11)5(7)9-2-3/h1-2H

InChI Key

ZYXYTHCGJKXWJN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1S(=O)(=O)F)Cl)Br

Origin of Product

United States

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